2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
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Description
2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C16H10Cl2FN3O2S and its molecular weight is 398.23. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as triclosan (tcs), which is also a chlorinated phenolic antibacterial compound , have been found to disrupt endocrine function .
Mode of Action
It can be inferred from similar compounds like tcs that it may act as an endocrine disruptor . Endocrine disruptors interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.
Biochemical Pathways
Based on the information about similar compounds, it can be inferred that the compound may affect various biochemical pathways related to endocrine function .
Pharmacokinetics
The compound is soluble in water at 25 ºc with a solubility of 829mg/l , which may influence its bioavailability.
Result of Action
Based on the information about similar compounds, it can be inferred that the compound may have potential toxic effects and may disrupt endocrine function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. It’s worth noting that similar compounds are often detected in environmental and human biological samples due to their widespread use and bioaccumulation .
Biological Activity
2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound that combines a dichlorophenoxy group with a thiadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C16H10Cl2FN3O2S
- Molecular Weight : 398.23 g/mol
- CAS Number : 392244-70-1
- Density : 1.434 g/cm³
- Boiling Point : 493.9°C at 760 mmHg
- Flash Point : 252.5°C
Synthesis
The synthesis of this compound generally involves the reaction of appropriate precursors under controlled conditions to yield the desired thiadiazole derivative. The synthetic pathway typically includes the formation of the thiadiazole ring followed by acylation with an acetamide group.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
2g | MCF-7 | 2.44 | |
2g | HCT-116 | 23.29 | |
5-(4-chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 10.10 | |
Various Thiadiazole Derivatives | MDA-MB-231 | 0.079 - 8.284 |
The compound's mechanism of action appears to involve the inhibition of key cellular pathways associated with tumor proliferation and survival. Specifically, molecular docking studies have indicated that it may inhibit STAT3 transcriptional activity and CDK9 kinase activity by interacting with their active sites.
Cytotoxicity Studies
In vitro cytotoxicity assays using the MTT method have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. For example:
- MCF-7 Cells : Demonstrated significant reduction in cell viability with an IC50 value indicating potent anticancer properties.
- HepG2 Cells : Similar trends were observed in hepatocellular carcinoma cell lines.
The biological activity of this compound is hypothesized to involve multiple biochemical pathways:
- Inhibition of Proliferation : The compound's structure allows it to interfere with cell cycle progression and induce apoptosis in cancer cells.
- Endocrine Disruption Potential : Similar compounds have shown potential as endocrine disruptors, which could influence various physiological processes.
Case Study 1: Anticancer Efficacy
A study evaluated the effects of various thiadiazole derivatives on breast cancer cell lines (MCF-7). The results indicated that modifications in the chemical structure significantly influenced anticancer activity, with some derivatives showing IC50 values as low as 2.32 µM, highlighting the importance of structural optimization in drug design .
Case Study 2: Environmental Impact and Toxicity
Research into the environmental impact of chlorinated compounds has raised concerns about the bioaccumulation and potential toxicity of such substances. Studies have shown that similar compounds can disrupt endocrine functions in aquatic organisms at concentrations below those typically found in environmental samples .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2FN3O2S/c17-10-3-6-13(12(18)7-10)24-8-14(23)20-16-22-21-15(25-16)9-1-4-11(19)5-2-9/h1-7H,8H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHAOSIVJHCDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.